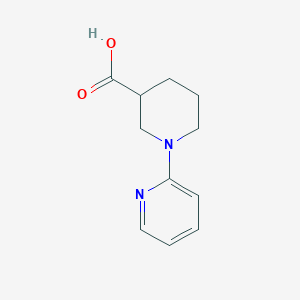

2,6-Difluoro-4-methoxyphenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-carboxy-4-methoxyphenylacetic acid, involves a multi-step process including sulfonation, alkali fusion, and methylation reactions. The starting material for this synthesis is 2-carboxyphenylacetic acid. The optimization of reaction conditions was achieved using single-factor and orthogonal design methods, leading to an average overall yield of 70.63% for the three reactions . This information suggests that a similar approach could potentially be applied to synthesize 2,6-difluoro-4-methoxyphenylacetic acid, with appropriate modifications to introduce the fluoro groups at the desired positions on the aromatic ring.

Molecular Structure Analysis

While the molecular structure of 2,6-difluoro-4-methoxyphenylacetic acid is not directly analyzed in the papers, the structure of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, is synthesized and further reacted to produce various derivatives . The presence of multiple fluoro groups and a methoxy group on the aromatic ring is a common feature, which can affect the electronic properties of the molecule and its reactivity. The molecular structure analysis of such compounds typically involves understanding the electronic distribution and the steric effects of substituents on the aromatic ring.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with different reagents to form various products. For instance, the compound 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reacts with aniline, o-phenylenediamine, and o-aminophenol, leading to different reaction outcomes . Additionally, thermal cyclization and hydrolysis followed by treatment with SOCl2 are also explored, resulting in the formation of different cyclic compounds. These reactions demonstrate the reactivity of the fluoro-methoxyphenyl moiety under various conditions, which could be relevant when considering the chemical reactions of 2,6-difluoro-4-methoxyphenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-4-methoxyphenylacetic acid can be inferred to some extent from the properties of related compounds. The introduction of fluoro and methoxy groups can influence the acidity, solubility, and overall reactivity of the phenylacetic acid derivatives. The presence of these substituents can also affect the compound's boiling point, melting point, and stability. Although the specific properties of 2,6-difluoro-4-methoxyphenylacetic acid are not detailed in the provided papers, the studies on similar compounds suggest that such substituents can significantly alter the compound's behavior in chemical reactions and its physical state under various conditions .

Applications De Recherche Scientifique

- Summary of the Application : “2,6-Difluoro-4-methoxyphenylacetic acid” is a chemical compound used in various chemical reactions .

- Results or Outcomes : The outcomes can also vary depending on the specific reaction. In general, this compound is used to facilitate or drive certain chemical reactions .

Propriétés

IUPAC Name |

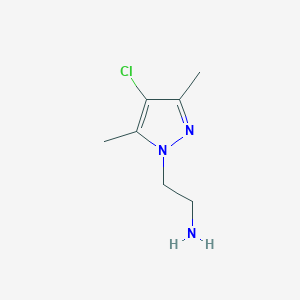

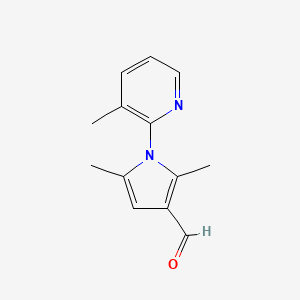

2-(2,6-difluoro-4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWRAINJKJTUDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409280 |

Source

|

| Record name | 2,6-Difluoro-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-methoxyphenylacetic acid | |

CAS RN |

886498-98-2 |

Source

|

| Record name | 2,6-Difluoro-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)